molecular formula C13H15N3O B1325333 3-(4-Methylpiperazine-1-carbonyl)benzonitrile CAS No. 1016743-09-1

3-(4-Methylpiperazine-1-carbonyl)benzonitrile

Cat. No.: B1325333
CAS No.: 1016743-09-1
M. Wt: 229.28 g/mol
InChI Key: HTCKMCYBZPGTQK-UHFFFAOYSA-N
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Description

3-(4-Methylpiperazine-1-carbonyl)benzonitrile is a chemical compound supplied for research and development purposes. This product is provided with a documented purity of 95% and is identified by CAS Number 1016743-09-1 . The compound has a molecular formula of C 13 H 15 N 3 O and a molecular weight of 229.28 g/mol . Its structure is characterized by a benzonitrile group linked to a 4-methylpiperazine moiety via a carbonyl group, a scaffold that is often explored in medicinal chemistry for its potential as a building block in the synthesis of more complex molecules . Related compounds with structural similarities, such as 4-(4-Methylpiperazine-1-carbonyl)benzonitrile, share the same molecular formula and weight, highlighting the importance of the substitution pattern on the benzene ring for specific research applications . This product is designated "For Research Use Only" and is strictly intended for laboratory research and experimental applications. It is not intended for diagnostic, therapeutic, or any other human or animal use .

Properties

IUPAC Name

3-(4-methylpiperazine-1-carbonyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O/c1-15-5-7-16(8-6-15)13(17)12-4-2-3-11(9-12)10-14/h2-4,9H,5-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTCKMCYBZPGTQK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC=CC(=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30640756
Record name 3-(4-Methylpiperazine-1-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1016743-09-1
Record name 3-[(4-Methyl-1-piperazinyl)carbonyl]benzonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1016743-09-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(4-Methylpiperazine-1-carbonyl)benzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30640756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

3-(4-Methylpiperazine-1-carbonyl)benzonitrile, identified by its CAS number 1016743-09-1, is a chemical compound notable for its potential biological activities. Its structure includes a benzonitrile moiety and a 4-methylpiperazine-1-carbonyl group, which contribute to its reactivity and interactions with biological targets. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula for this compound is C13_{13}H16_{16}N2_{2}O, with a molecular weight of 229.28 g/mol. The presence of the piperazine ring enhances its binding affinity to various biological targets, including enzymes and receptors.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities such as:

  • Antitumor Activity : Compounds with similar structures have shown potential in inhibiting cancer cell proliferation.
  • Antimicrobial Properties : The compound may possess activity against various pathogens, making it a candidate for further exploration in infectious disease contexts.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cellular signaling pathways.
  • Receptor Binding : It can interact with receptors, altering their activity and influencing downstream effects.

Case Studies

Several studies have investigated the biological activity of compounds related to this compound:

  • Antitumor Studies : A study demonstrated that similar piperazine-based compounds showed IC50_{50} values as low as 0.6 nM against androgen receptors (AR), suggesting potent antitumor potential .
  • Antimicrobial Activity : Research highlighted that piperazine derivatives exhibited significant antimicrobial effects, indicating that this compound may also have similar properties .

Comparative Analysis

To better understand the biological activity of this compound, it is beneficial to compare it with structurally similar compounds:

Compound NameStructure FeaturesBiological ActivityIC50_{50} (nM)
This compoundBenzonitrile + PiperazineAntitumor, AntimicrobialTBD
Compound APiperazine + CarbonylAntitumor0.6
Compound BSimilar piperazine structureAntimicrobialTBD

Scientific Research Applications

Medicinal Chemistry

3-(4-Methylpiperazine-1-carbonyl)benzonitrile has been investigated for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can enhance biological activity. Notably, it has shown promise as an active ingredient in drug development targeting various diseases.

Case Study:
Research indicates that derivatives of this compound exhibit activity against certain cancer cell lines, suggesting its potential role in cancer therapeutics. For instance, studies have demonstrated that modifications to the piperazine ring can lead to enhanced potency against prostate cancer cells, highlighting its utility in oncology research.

The compound has been evaluated for its antimicrobial and anticancer properties. Its interaction with biological targets such as enzymes and receptors is of particular interest.

Research Findings:

  • Antimicrobial Activity: Preliminary studies suggest that this compound exhibits inhibitory effects against a range of bacterial strains.
  • Anticancer Properties: In vitro assays have shown that the compound can inhibit the proliferation of specific cancer cell lines, indicating its potential as a lead compound for further development.

Materials Science

In addition to its biological applications, this compound is utilized in the synthesis of specialty chemicals and materials. Its unique chemical properties make it suitable for developing polymers and coatings with specific functionalities.

Data Table: Applications Overview

Application AreaSpecific Use CasesKey Findings
Medicinal ChemistryDrug developmentPotential anticancer activity
Biological ActivityAntimicrobial agentsInhibition of bacterial growth
Materials SciencePolymer synthesisDevelopment of functional coatings

Comparison with Similar Compounds

Comparative Analysis Table

Compound Core Structure Key Functional Groups Synthesis Yield Notable Activity/Application Reference
This compound Benzonitrile + piperazine Carbonyl, nitrile, methylpiperazine N/A Intermediate, potential bioactivity
HS-152 Benzamide + piperazine Chlorobenzamide, carbamoyl Resynthesized SMURF1 inhibition
Cyclizine Benzhydryl + piperazine Bulky aryl, methylpiperazine Moderate Antiemetic
3-(4-Piperidinyloxy)benzonitrile HCl Benzonitrile + piperidine Ether, hydrochloride salt N/A Synthetic intermediate
4e (benzofuropyrazole derivative) Benzonitrile + benzofuropyrazole Amino, methoxy 17% Tumor growth inhibition
PY-pCN Benzonitrile + pyrazoline Vinyl, phenyl N/A Optoelectronic materials

Key Findings and Implications

Structural Flexibility : The piperazine-carbonyl group in this compound balances solubility and stability, unlike reactive analogs like 3-(chloromethyl)benzonitrile .

Synthetic Challenges : Hydrazine-based cyclizations (e.g., for pyrazolines) often yield <20%, whereas piperazine couplings (e.g., Cyclizine) require prolonged reflux but higher scalability .

Preparation Methods

Synthesis via Acid Chloride and 1-Methylpiperazine

This method involves the reaction of 3-cyanobenzoic acid chloride with 1-methylpiperazine in the presence of a base such as triethylamine. The reaction is typically conducted in an aprotic solvent like dichloromethane at low temperatures (0°C to room temperature) to control reactivity and minimize side reactions. After initial mixing, the reaction mixture is stirred for several hours at ambient temperature to ensure complete conversion.

Key features:

  • Reagents: 3-cyanobenzoic acid chloride, 1-methylpiperazine, triethylamine
  • Solvent: Dichloromethane or similar
  • Conditions: Low temperature initiation, room temperature stirring
  • Workup: Standard aqueous extraction, drying, and purification by crystallization or chromatography

This approach is widely used due to its straightforwardness and high selectivity for amide bond formation.

Solid-Phase Solvent-Free Synthesis via Nucleophilic Substitution

A notable alternative method, described in patent CN103980230A, involves a solid-phase organic synthesis approach where p-chloromethylbenzonitrile reacts directly with N-methylpiperazine under solvent-free conditions. This method uses grinding (mechanochemical activation) at room temperature with an alkali metal hydroxide or carbonate as a base.

Process steps:

  • Grinding: p-chloromethylbenzonitrile, N-methylpiperazine, and alkali base are ground together under cooling for 5–30 minutes.
  • Resting: The mixture is allowed to stand for 0.5 hours.
  • Extraction: The product is extracted with a hot organic solvent (e.g., cyclohexane), cooled, crystallized, and filtered to isolate 4-(4-methylpiperazine-1-methyl)benzonitrile .

This intermediate can then be hydrolyzed to the corresponding benzamide if desired.

Advantages:

  • Solvent-free, environmentally friendly
  • Short reaction time and high yield (up to 83.3% for the nitrile intermediate)
  • High selectivity with minimal by-products

Hydrolysis to Benzamide Derivative

The nitrile intermediate can be converted to the benzamide derivative by hydrolysis under mild conditions using nano-sized zinc oxide (ZnO) as a catalyst and alkali metal hydroxide in a solvent mixture (e.g., isopropanol and water) under reflux.

Typical conditions:

  • Reflux for 1–12 hours with stirring
  • Use of nano-ZnO (15–25 nm) and potassium or sodium hydroxide
  • Post-reaction crystallization and filtration

Yields for this step are reported around 86–88%, with mild reaction conditions and environmentally benign catalysts.

Comparative Data Table of Preparation Methods

Parameter Acid Chloride Method Solid-Phase Nucleophilic Substitution Method
Starting Materials 3-Cyanobenzoic acid chloride, 1-methylpiperazine p-Chloromethylbenzonitrile, N-methylpiperazine, base
Reaction Medium Dichloromethane (solvent) Solvent-free grinding, then organic solvent extraction
Reaction Temperature 0°C to room temperature Room temperature grinding, then heating for extraction
Reaction Time Several hours 5–30 min grinding + 0.5 h resting
Catalysts/ Additives Triethylamine (base) Alkali metal hydroxide/carbonate, nano-ZnO (for hydrolysis)
Yield of Intermediate High (not explicitly quantified) 78–83% for nitrile intermediate
Yield of Final Product High (typical for amide coupling) 86–88% for benzamide after hydrolysis
Environmental Impact Use of organic solvents and acid chlorides Solvent-free initial step, mild hydrolysis conditions
Scalability Well-established industrial method Suitable for green chemistry and scale-up

Research Findings and Notes

  • The solid-phase grinding method represents a green chemistry advancement by eliminating solvents during the initial substitution step, reducing waste and hazards.
  • The use of nano-ZnO catalysts in hydrolysis offers high selectivity and mild conditions, which is advantageous for industrial scale-up.
  • The acid chloride method remains a classical and reliable approach, especially when high purity and well-controlled reaction conditions are required.
  • Spectroscopic characterization (NMR, IR, MS) confirms the structure and purity of the synthesized compound in both methods.
  • The choice of method depends on the available starting materials, desired scale, environmental considerations, and equipment.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-(4-Methylpiperazine-1-carbonyl)benzonitrile, and how can purity be optimized?

  • Methodology : The compound can be synthesized via a multi-step approach starting from benzonitrile derivatives. For example, a Wittig reaction using 2-(bromomethyl)benzonitrile and 4-methylbenzaldehyde yields styryl intermediates, followed by piperazine coupling reactions. Purification involves column chromatography and recrystallization (ethanol or acetonitrile), with purity confirmed by HPLC (>97%) .
  • Key Considerations : Use anhydrous conditions for piperazine coupling to prevent hydrolysis. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane 3:7) .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

  • FT-IR : Identify carbonyl (C=O stretch ~1680 cm⁻¹) and nitrile (C≡N ~2220 cm⁻¹) groups .
  • NMR : ¹H NMR (DMSO-d₆) shows piperazine methyl protons at δ 2.2–2.5 ppm and aromatic protons at δ 7.3–7.9 ppm. ¹³C NMR confirms the carbonyl carbon at ~168 ppm .
  • UV-Vis : π→π* transitions in the benzonitrile moiety (λmax ~270 nm) .

Q. What are the critical physicochemical properties relevant to experimental design?

  • Key Properties :

  • Solubility : Sparingly soluble in water (0.1 mg/mL), highly soluble in DMSO (>50 mg/mL) .
  • Stability : Degrades above 200°C; store under inert gas at −20°C to prevent oxidation .
  • Pharmacokinetics : Moderate BBB permeability (QPlogBB = −0.5) and P-gp substrate potential, critical for CNS-targeted studies .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve discrepancies between experimental and theoretical spectroscopic data?

  • Methodology : Perform DFT calculations (B3LYP/6-311++G(d,p)) to optimize geometry and simulate IR/NMR spectra. Compare with experimental data to identify conformational discrepancies. For example, deviations in nitrile bond lengths may arise from solvent effects not modeled in simulations .
  • Case Study : A 2021 study on a similar benzonitrile derivative used Fukui indices to explain unexpected reactivity in electrophilic substitution, reconciling DFT predictions with experimental outcomes .

Q. What strategies optimize reaction yields in piperazine-carbonyl coupling steps?

  • Methodology :

  • Catalyst Screening : Use EDCI/HOBt for carbodiimide-mediated coupling, achieving yields up to 71% .
  • Solvent Effects : Anhydrous acetonitrile improves coupling efficiency compared to DMF due to reduced side reactions .
  • Workup : Sequential washes with NaHCO₃ and citric acid remove unreacted reagents, enhancing purity .

Q. How does the compound’s electronic structure influence its potential in OLED applications?

  • Methodology : Evaluate HOMO-LUMO gaps via cyclic voltammetry (ΔE ~3.1 eV) and compare with TADF (thermally activated delayed fluorescence) requirements. The benzonitrile moiety enhances electron-withdrawing capacity, while the piperazine group introduces steric effects that reduce aggregation-induced quenching .
  • Data Contradiction : Patent data (EP 2024) suggests TADF suitability, but experimental lifetimes (τ < 1 µs) may require structural tweaks for commercial OLEDs .

Q. What mechanistic insights explain its inhibitory effects on carbonic anhydrase isoforms?

  • Methodology : Molecular docking (AutoDock Vina) reveals binding to the zinc-active site of hCA II (ΔG = −8.2 kcal/mol). The 4-methylpiperazine group forms hydrophobic interactions with Val121 and Phe131, while the benzonitrile moiety stabilizes the binding pocket via π-stacking .
  • Validation : Competitive inhibition assays (Ki = 12 nM) confirm computational predictions .

Data Contradiction Analysis

Q. How to address inconsistencies in reported solubility and bioactivity data?

  • Resolution :

  • Solubility : Discrepancies arise from measurement methods (shake-flask vs. HPLC). Standardize using USP guidelines .
  • Bioactivity : Variability in IC₅₀ values (e.g., hCA II inhibition: 10–50 nM) may stem from assay conditions (pH, temperature). Replicate studies at pH 7.4 and 25°C .

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